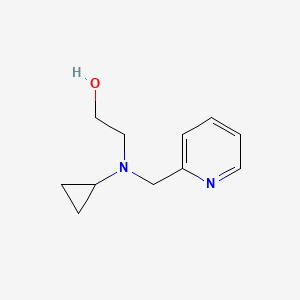

2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol

Description

2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol is a synthetic ethanolamine derivative featuring a cyclopropyl group and a pyridin-2-ylmethyl moiety attached to the amino nitrogen.

Properties

IUPAC Name |

2-[cyclopropyl(pyridin-2-ylmethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-8-7-13(11-4-5-11)9-10-3-1-2-6-12-10/h1-3,6,11,14H,4-5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDPIBIQDSURKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCO)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol typically involves the reaction of cyclopropylamine with pyridin-2-ylmethyl chloride, followed by the addition of ethanol. The reaction conditions often require a solvent such as dichloromethane or ethanol, and a base like sodium hydroxide to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol can undergo various types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Various reduced derivatives.

Substitution: New substituted compounds with different functional groups.

Scientific Research Applications

2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Hypotheses

- Metabolic Stability : The cyclopropyl group may enhance resistance to oxidative metabolism compared to linear alkyl chains, as seen in other drug candidates.

- Binding Affinity : The pyridine ring could engage in π-π stacking with aromatic residues in biological targets, a feature absent in aliphatic analogs.

- Solubility Challenges : The combination of a hydrophobic cyclopropane and polar pyridine may result in unique solubility profiles, necessitating formulation optimization.

Biological Activity

2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol is an organic compound characterized by a unique structure that includes a cyclopropyl group, a pyridine ring, and an aminoethanol moiety. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of approximately 192.26 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Amino group : Participates in nucleophilic substitution reactions.

- Hydroxyl group : Engages in dehydration reactions to form ethers or esters.

- Pyridine ring : Known for interacting with various biological targets such as enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- The presence of the pyridine ring is often associated with pharmacological activity, suggesting potential applications in treating inflammatory diseases.

-

Anticancer Activity :

- Derivatives of this compound have been investigated for their ability to inhibit specific cellular pathways involved in cancer progression, making them candidates for therapeutic development against cancer .

Studies have indicated that the mechanism of action for this compound may involve:

- Modulation of enzyme activity.

- Activation of signaling pathways that are crucial for cellular functions.

Understanding these interactions at the molecular level is essential for elucidating its therapeutic effects and potential applications in drug discovery.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic substitution reactions involving cyclopropyl derivatives.

- Electrophilic aromatic substitution on the pyridine ring to enhance biological activity.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.